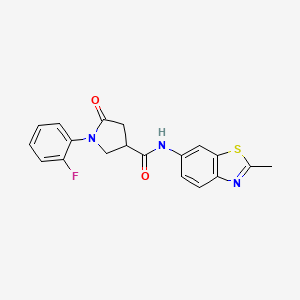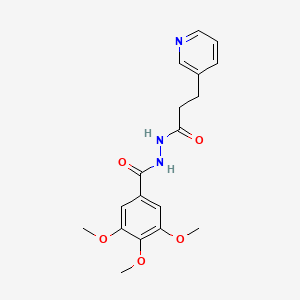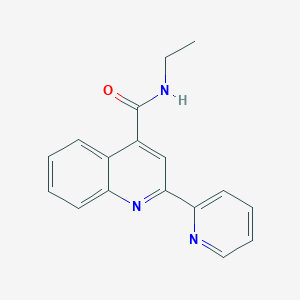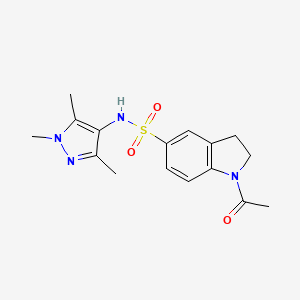
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazepines and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators. It also inhibits the activity of certain signaling pathways, such as NF-κB and MAPK, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone have been extensively studied in various in vitro and in vivo models. This compound has been shown to exhibit significant anti-inflammatory and anti-cancer effects, as well as cardiovascular protective effects. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to target multiple signaling pathways involved in disease progression. However, the limitations of using this compound include its potential toxicity and lack of specificity for certain targets.
Future Directions
There are several future directions for the scientific research on 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone. These include further investigation into its potential use in the treatment of cardiovascular diseases, neurological disorders, and cancer. Additionally, the development of more specific and potent analogs of this compound could lead to improved therapeutic efficacy and reduced toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans could lead to its eventual clinical use.
Synthesis Methods
The synthesis of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone involves the reaction of furan-2-carbaldehyde with 2-aminothiophenol in the presence of a catalyst. The resulting intermediate is then treated with chloroacetyl chloride to yield the final product.
Scientific Research Applications
The potential therapeutic applications of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone have been extensively studied in various scientific research studies. This compound has been shown to exhibit significant anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and arrhythmias.
properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(12-6-3-9-17-12)15-8-4-10-18-13-7-2-1-5-11(13)15/h1-3,5-7,9H,4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTZOQKXQNTVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2SC1)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462747.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)



![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)




![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)
